Arabinono-1,4-lactone

Description

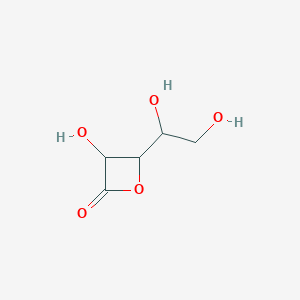

Structure

2D Structure

3D Structure

Properties

CAS No. |

13280-76-7 |

|---|---|

Molecular Formula |

C5H8O5 |

Molecular Weight |

148.11 g/mol |

IUPAC Name |

4-(1,2-dihydroxyethyl)-3-hydroxyoxetan-2-one |

InChI |

InChI=1S/C5H8O5/c6-1-2(7)4-3(8)5(9)10-4/h2-4,6-8H,1H2 |

InChI Key |

GRYOZULSNCMRHE-UHFFFAOYSA-N |

SMILES |

C(C(C1C(C(=O)O1)O)O)O |

Canonical SMILES |

C(C(C1C(C(=O)O1)O)O)O |

Other CAS No. |

13280-76-7 |

Synonyms |

arabinono-1,4-lactone |

Origin of Product |

United States |

Biosynthetic Pathways and Precursor Roles of Arabinono 1,4 Lactone

Central Role in Ascorbate (B8700270) Biosynthesis Pathways

Arabinono-1,4-lactone is a cornerstone in the synthesis of ascorbate-like molecules in many organisms, particularly fungi. It serves as the immediate precursor to D-erythroascorbic acid and is generated from D-arabinose through an oxidative process.

D-Erythroascorbic Acid Biosynthesis

In many fungi and lower eukaryotes, D-erythroascorbic acid serves a similar antioxidant function to L-ascorbic acid in plants and animals. oup.com The biosynthesis of this five-carbon analog is a well-established pathway where this compound is an indispensable intermediate.

The biosynthetic journey to D-erythroascorbic acid begins with the pentose (B10789219) sugar D-arabinose. This initial substrate is converted to D-arabinono-1,4-lactone in a key enzymatic step. nih.gov This conversion is catalyzed by the enzyme D-arabinose dehydrogenase. nih.gov

D-arabinono-1,4-lactone stands as a critical intermediate in the synthesis of D-erythroascorbic acid across a range of fungi. nih.govnih.gov Its formation is a committed step towards the production of this vital antioxidant. The final step in this pathway is the oxidation of D-arabinono-1,4-lactone to D-erythroascorbic acid, a reaction catalyzed by D-arabinono-1,4-lactone oxidase. nih.govebi.ac.uk This enzyme is typically located in the mitochondria. nih.gov

The budding yeast Saccharomyces cerevisiae is a well-studied model for D-erythroascorbic acid biosynthesis. In this organism, D-arabinose is effectively converted to D-erythroascorbic acid, with D-arabinono-1,4-lactone as the intermediate. nih.govstrath.ac.uk The enzyme responsible for the final conversion is D-arabinono-1,4-lactone oxidase, encoded by the ALO1 gene. nih.govuniprot.org Studies have shown that overexpression of the ALO1 gene leads to increased levels of D-erythroascorbic acid. nih.gov

Similarly, in the pathogenic yeast Candida albicans, the pathway for D-erythroascorbic acid synthesis from D-arabinose via D-arabinono-1,4-lactone is well-documented. nih.gov The enzyme D-arabinose dehydrogenase first oxidizes D-arabinose to D-arabinono-1,4-lactone. nih.gov Subsequently, D-arabinono-1,4-lactone oxidase, also encoded by an ALO1 gene homolog, catalyzes the final step to produce D-erythroascorbic acid. uniprot.orgelsevierpure.com This antioxidant has been shown to be important for the virulence and hyphal growth of C. albicans. ebi.ac.uk

Table 1: Key Enzymes in D-Erythroascorbic Acid Biosynthesis in Yeast

| Organism | Enzyme | Substrate | Product | Gene |

|---|---|---|---|---|

| Saccharomyces cerevisiae | D-arabinose dehydrogenase | D-Arabinose | D-Arabinono-1,4-lactone | - |

| Saccharomyces cerevisiae | D-arabinono-1,4-lactone oxidase | D-Arabinono-1,4-lactone | D-Erythroascorbic acid | ALO1 |

| Candida albicans | D-arabinose dehydrogenase | D-Arabinose | D-Arabinono-1,4-lactone | - |

| Candida albicans | D-arabinono-1,4-lactone oxidase | D-Arabinono-1,4-lactone | D-Erythroascorbic acid | ALO1 |

In the rice blast fungus Magnaporthe oryzae, a putative D-arabinono-1,4-lactone oxidase, MoAlo1, has been identified and is implicated in the final step of the D-erythroascorbic acid biosynthetic pathway. nih.gov This enzyme is crucial for the fungus's growth, conidiogenesis, and pathogenicity, highlighting the importance of D-erythroascorbic acid in the life cycle and virulence of this significant plant pathogen. nih.gov

L-Ascorbic Acid Biosynthesis

While the primary role of this compound is in the synthesis of D-erythroascorbic acid, the enzymes of this pathway exhibit a degree of substrate promiscuity. The D-arabinono-1,4-lactone oxidase from Saccharomyces cerevisiae can also oxidize L-galactono-1,4-lactone and L-gulono-1,4-lactone, which are precursors in the plant and animal pathways of L-ascorbic acid biosynthesis, respectively. oup.comnih.gov This indicates that under conditions where these alternative substrates are available, yeast cells can be engineered to produce L-ascorbic acid by leveraging the enzymatic machinery of the D-erythroascorbic acid pathway. oup.complos.org However, L-ascorbic acid is not a natural product of S. cerevisiae metabolism. oup.com

Table 2: Substrate Specificity of D-arabinono-1,4-lactone oxidase from Saccharomyces cerevisiae

| Substrate | Product | Relevance |

|---|---|---|

| D-Arabinono-1,4-lactone | D-Erythroascorbic acid | Primary physiological reaction |

| L-Galactono-1,4-lactone | L-Ascorbic acid | Potential for engineered biosynthesis |

| L-Gulono-1,4-lactone | L-Ascorbic acid | Potential for engineered biosynthesis |

Association with the Smirnoff-Wheeler Pathway in Plants

The primary route for L-ascorbic acid (Vitamin C) biosynthesis in higher plants is the well-established Smirnoff-Wheeler pathway. This pathway originates from D-glucose and proceeds through intermediates such as GDP-D-mannose and L-galactose. The final step in this plant-specific pathway is the oxidation of L-galactono-1,4-lactone to L-ascorbic acid.

Current research indicates that this compound is not a direct intermediate in the main Smirnoff-Wheeler pathway for L-ascorbic acid synthesis. The substrate specificity of the key enzymes in this pathway, such as L-galactose dehydrogenase, is directed towards L-galactose and its subsequent lactone form, L-galactono-1,4-lactone. While plants possess multiple routes for ascorbate synthesis, the principal flux is recognized to pass through the L-galactose branch, distinguishing it from pathways that might involve arabinose derivatives.

Role in Analogue Production via D-Arabinono-1,4-lactone Oxidase Substrate Versatility

In contrast to plants, many fungi and yeasts, such as Saccharomyces cerevisiae and Candida albicans, synthesize a five-carbon analog of ascorbic acid known as D-erythroascorbic acid. nih.gov D-Arabinono-1,4-lactone is the direct precursor in the final step of this pathway. The reaction is catalyzed by the mitochondrial enzyme D-arabinono-1,4-lactone oxidase (ALO), which oxidizes D-arabinono-1,4-lactone to produce D-erythroascorbic acid. nih.gov

This enzyme, ALO, exhibits notable substrate versatility. While its primary substrate is D-arabinono-1,4-lactone, it can also act on other sugar lactones. This versatility allows for the production of different ascorbate analogs, depending on the available precursor. This flexibility is a key characteristic of the enzyme and the metabolic pathways in which it functions.

Conversion of L-Galactono-1,4-lactone and L-Gulono-1,4-lactone

The substrate versatility of D-arabinono-1,4-lactone oxidase extends to its ability to oxidize L-galactono-1,4-lactone and L-gulono-1,4-lactone. In organisms like S. cerevisiae, when L-galactono-1,4-lactone or L-gulono-1,4-lactone are provided as substrates, the ALO enzyme can catalyze their conversion to L-ascorbic acid. nih.gov Despite this capability, the enzyme generally shows a higher affinity for its native substrate, D-arabinono-γ-lactone, making D-erythroascorbic acid the principal form of ascorbate in these organisms. nih.gov

This ability to process different lactone precursors underscores a key difference between the fungal D-erythroascorbic acid pathway and the more specific pathways found in plants and animals.

Table 1: Substrate Versatility of D-Arabinono-1,4-lactone Oxidase (ALO)

| Substrate | Enzyme | Product | Primary Organism(s) |

|---|---|---|---|

| D-Arabinono-1,4-lactone | D-Arabinono-1,4-lactone Oxidase | D-Erythroascorbic Acid | Yeast (e.g., S. cerevisiae), Fungi |

| L-Galactono-1,4-lactone | D-Arabinono-1,4-lactone Oxidase | L-Ascorbic Acid | Yeast (demonstrated capability) |

| L-Gulono-1,4-lactone | D-Arabinono-1,4-lactone Oxidase | L-Ascorbic Acid | Yeast (demonstrated capability) |

Formation from Glucose Metabolites

In eukaryotes such as yeast and certain trypanosomatid parasites, the biosynthetic route to D-arabinono-1,4-lactone originates with D-glucose. nih.gov The pathway leverages intermediates from the pentose phosphate (B84403) pathway (PPP). nih.govnih.gov D-glucose is metabolized to produce D-ribulose-5-phosphate, a key intermediate of the PPP. nih.gov This is then isomerized to form D-arabinose-5-phosphate, which is subsequently dephosphorylated to yield D-arabinose. nih.govnih.gov Finally, D-arabinose is oxidized by a dehydrogenase to form the stable lactone, D-arabinono-1,4-lactone, which can then enter the final step of D-erythroascorbic acid synthesis. nih.gov

Involvement of Phosphorylated Intermediates (e.g., Arabinonolactone-5-phosphate)

The biosynthetic pathway from glucose to D-arabinono-1,4-lactone critically involves a phosphorylated intermediate. Research has identified D-arabinose-5-phosphate as this key intermediate. nih.govnih.gov It is formed from the isomerization of D-ribulose-5-phosphate, a product of the pentose phosphate pathway. nih.gov The presence of the phosphate group on the C5 carbon of arabinose is crucial for its role in the metabolic pathway. This phosphorylated sugar is then acted upon by a phosphatase, which removes the phosphate group to yield D-arabinose. nih.gov The phosphorylation step occurs on the open-chain sugar (arabinose) prior to its oxidation and subsequent cyclization into D-arabinono-1,4-lactone.

Species-Specific Variations in this compound Metabolic Origins

The metabolic origins and role of this compound and its related compounds show significant variation across different species, reflecting distinct evolutionary pathways for the biosynthesis of ascorbate and its analogs.

Fungi and Yeast: In organisms like Saccharomyces cerevisiae, D-arabinono-1,4-lactone is the central precursor to D-erythroascorbic acid, an important antioxidant. nih.gov Its synthesis is traced back to D-glucose via the pentose phosphate pathway and the phosphorylated intermediate D-arabinose-5-phosphate. nih.govnih.gov

Plants: Higher plants primarily use the Smirnoff-Wheeler pathway for L-ascorbic acid (Vitamin C) synthesis. This pathway utilizes L-galactono-1,4-lactone as the immediate precursor and does not directly involve this compound.

Animals: Most animals that synthesize Vitamin C do so from L-gulono-1,4-lactone, which is oxidized by L-gulono-1,4-lactone oxidase. This pathway is distinct from both the plant and fungal routes.

Prokaryotes: In some bacteria, such as Mycobacterium smegmatis, D-arabinose is a major component of the cell wall. nih.gov Its biosynthesis is thought to occur via the epimerization of a ribose moiety, suggesting a different metabolic origin compared to the pathway identified in yeast. nih.gov

Table 2: Comparison of Ascorbate Precursor Lactones Across Species

| Organism Group | Primary Precursor Lactone | Final Product | Key Terminal Enzyme |

|---|---|---|---|

| Plants | L-Galactono-1,4-lactone | L-Ascorbic Acid | L-Galactono-1,4-lactone Dehydrogenase |

| Fungi/Yeast | D-Arabinono-1,4-lactone | D-Erythroascorbic Acid | D-Arabinono-1,4-lactone Oxidase |

| Animals | L-Gulono-1,4-lactone | L-Ascorbic Acid | L-Gulono-1,4-lactone Oxidase |

Enzymology and Reaction Mechanisms Involving Arabinono 1,4 Lactone

D-Arabinono-1,4-lactone Oxidase (ALO) Activity and Characterization

D-Arabinono-1,4-lactone oxidase (ALO) is the principal enzyme associated with the metabolism of Arabinono-1,4-lactone. As an oxidoreductase, it belongs to the flavoprotein family and plays a crucial role in the biosynthesis of vitamin C analogs in certain organisms, particularly fungi. nih.govqmul.ac.uk Its systematic name is D-arabinono-1,4-lactone:oxygen oxidoreductase (EC 1.1.3.37). qmul.ac.ukwikipedia.org The enzyme utilizes molecular oxygen as an electron acceptor to catalyze the oxidation of its substrate. wikipedia.org

The primary catalytic function of D-arabinono-1,4-lactone oxidase is to perform the final step in the biosynthesis of D-erythroascorbic acid (EASC). uniprot.org EASC is a five-carbon analog of the six-carbon L-ascorbic acid (vitamin C) and is considered a functional substitute in lower eukaryotes like yeast. nih.gov The enzyme catalyzes the oxidation of D-arabinono-1,4-lactone using oxygen, which yields dehydro-D-arabinono-1,4-lactone and hydrogen peroxide. qmul.ac.ukwikipedia.org The dehydro-D-arabinono-1,4-lactone product was previously referred to as D-erythroascorbate. qmul.ac.uk

In addition to its role in EASC synthesis, ALO exhibits broader specificity and can catalyze the formation of L-ascorbic acid when provided with the appropriate precursor. qmul.ac.ukuniprot.org When L-galactono-1,4-lactone serves as the substrate, ALO oxidizes it to produce L-ascorbate, demonstrating a link to the canonical vitamin C biosynthesis pathway found in other organisms. qmul.ac.ukuniprot.org

Studies on ALO purified from the mitochondrial fraction of Candida albicans have provided detailed insights into its kinetic properties. The enzyme demonstrates optimal activity at a temperature of 40°C and a pH of 6.1. nih.gov The apparent Michaelis constant (Kₘ) for its primary substrate, D-arabinono-1,4-lactone, was determined to be 44.1 mM. nih.gov

ALO displays a degree of substrate promiscuity, capable of oxidizing several other lactone compounds. uniprot.orgnih.gov However, it is highly specific regarding the stereochemistry and structure of its substrates and inhibitors. qmul.ac.uknih.gov

| Category | Compound | Effect | Reference |

|---|---|---|---|

| Substrates | D-Arabinono-1,4-lactone | Primary Substrate (Kₘ = 44.1 mM) | nih.gov |

| L-Galactono-1,4-lactone | Substrate | qmul.ac.uknih.gov | |

| L-Gulono-1,4-lactone | Substrate | qmul.ac.uknih.gov | |

| L-Xylono-1,4-lactone | Substrate | qmul.ac.uknih.gov | |

| Competitive Inhibitors | D-Glucono-1,5-lactone | Inhibitor | qmul.ac.uknih.gov |

| L-Arabinono-1,4-lactone | Inhibitor | qmul.ac.uknih.gov | |

| D-Galactono-1,4-lactone | Inhibitor | qmul.ac.uknih.gov | |

| D-Gulono-1,4-lactone | Inhibitor | qmul.ac.uknih.gov |

The gene encoding D-arabinono-1,4-lactone oxidase in the yeast Candida albicans is designated as ALO1. uniprot.org This gene is responsible for producing the ALO protein, which is a key factor in the biosynthesis of D-erythroascorbic acid. uniprot.org Research has shown that the disruption of the ALO1 gene leads to the complete loss of D-arabinono-1,4-lactone oxidase activity and significantly impairs the production of EASC. uniprot.org Sequence analysis of the C. albicans proteome reveals that the ALO1 gene contains domains characteristic of the enzyme family, including an ALO domain (Pfam: PF04030) and an FAD-binding domain (Pfam: PF01565). nih.gov

To facilitate detailed characterization, the ALO enzyme has been produced using recombinant DNA technology. The gene from Saccharomyces cerevisiae has been functionally expressed in Escherichia coli, a bacterium that does not naturally possess the enzyme. This heterologous expression system has been instrumental in confirming the enzyme's function and substrate versatility.

The purification of the native ALO from C. albicans is a multi-step process involving solubilization from the mitochondrial fraction with Triton X-100, followed by several chromatography techniques, including anion-exchange, hydrophobic-interaction, gel-filtration, and dye-ligand chromatography. nih.gov This extensive purification procedure results in an apparently homogenous enzyme, allowing for precise biochemical characterization. nih.gov

D-arabinono-1,4-lactone oxidase is a flavoprotein, meaning it requires a flavin-based cofactor for its catalytic activity. qmul.ac.uk Specifically, ALO utilizes flavin adenine (B156593) dinucleotide (FAD). qmul.ac.ukwikipedia.org Characterization of the purified enzyme from C. albicans revealed that the FAD cofactor is covalently bound to the protein. nih.gov This strong association is indicated by the inability to release the flavin moiety even after treatment with denaturing agents like SDS or by boiling. nih.gov The protein sequence contains a conserved FAD-binding domain, which is essential for anchoring the cofactor in the correct orientation within the active site to facilitate the redox reaction. nih.gov

Consistent evidence from multiple fungal species points to the mitochondrion as the primary site of ALO activity. The enzyme was first purified from the mitochondrial fraction of Candida albicans. nih.gov In yeast, ALO is described as a mitochondrial enzyme. nih.gov Further studies in the rice blast fungus Magnaporthe oryzae identified a homologous protein, MoAlo1, which was also localized to the mitochondria. nih.gov This mitochondrial localization is significant, as it places the synthesis of the antioxidant EASC within an organelle that is a major site of reactive oxygen species (ROS) production, suggesting a direct role for ALO and its product in mitigating oxidative stress at its source.

D-Arabinose Dehydrogenase and Preceding Enzymatic Steps

The formation of D-arabinono-1,4-lactone from D-arabinose is a key oxidative step in certain metabolic pathways. This reaction is catalyzed by D-arabinose dehydrogenase, an enzyme belonging to the family of oxidoreductases.

D-arabinose + NAD+ ⇌ D-arabinono-1,4-lactone + NADH + H+ wikipedia.org

In some organisms, such as the archaeon Saccharolobus solfataricus, a D-arabinose dehydrogenase has been identified that shows a clear preference for NADP+ over NAD+ when acting on its physiological substrate, D-arabinose. uniprot.org This enzyme is part of a pentose (B10789219) oxidation pathway that converts D-arabinose to 2-oxoglutarate. uniprot.org While it can act on other sugars like L-fucose and L-galactose in vitro, its primary role in this pathway is the NADP-dependent oxidation of D-arabinose to D-arabinono-1,4-lactone. uniprot.org

Similarly, an L-arabinose 1-dehydrogenase from the bacterium Azospirillum brasilense is involved in L-arabinose degradation. It catalyzes the NAD(P)+-dependent conversion of L-arabinose to L-arabinono-1,4-lactone, preferring NADP+ as the electron acceptor. uniprot.orgqmul.ac.uk

Hydrolysis of this compound by Lactonohydrolases

The hydrolysis of the ester bond in this compound, yielding arabinonic acid, is a critical step in its metabolism. This reaction is catalyzed by enzymes known as lactonohydrolases or lactonases. These enzymes are widespread and play crucial roles in various biological processes.

A significant number of lactone-hydrolyzing enzymes are found within the amidohydrolase superfamily (AHS). nih.govtamu.edu This large and diverse group of enzymes typically features a distorted (β/α)8-barrel fold and often contains a binuclear metal center in the active site that activates a water molecule for hydrolysis. nih.govresearchgate.net

Enzymes within the AHS catalyze the hydrolysis of a wide range of amide and ester bonds. nih.gov While some members are well-known, such as urease and adenosine (B11128) deaminase, the functions of many others are still being discovered through structure-based function prediction and substrate screening. nih.govtamu.edu Several clusters of orthologous groups (COGs) within the AHS, such as cog1735 and cog3618, have been found to contain enzymes that hydrolyze organophosphates and lactones. nih.govtamu.edu For instance, enzymes in cog1735 have been identified that hydrolyze phosphorylated sugar lactones, demonstrating the superfamily's involvement in carbohydrate metabolism. nih.govscilit.com

Determining the substrate specificity of lactonases is key to understanding their physiological roles. Studies have shown that enzymes within the amidohydrolase superfamily can be highly specific. For example, two enzymes from cog1735, Lmo2620 and Bh0225, were found to be lactonases that specifically catalyze the hydrolysis of D-lyxono-1,4-lactone-5-phosphate and L-ribono-1,4-lactone-5-phosphate. nih.gov Their efficiency (kcat/Km) for these substrates is approximately 10^5 M⁻¹s⁻¹. nih.gov

Another member of the AHS, BmulJ_04915 from Burkholderia multivorans, was shown to hydrolyze a series of sugar lactones, including D-arabino-1,4-lactone. researchgate.net This demonstrates that specific enzymes exist for the hydrolysis of non-phosphorylated sugar lactones like this compound. The substrate range of these enzymes can be narrow or broad, depending on the specific enzyme and its active site architecture.

| Enzyme | Source Organism | Substrate(s) | Kinetic Parameters (kcat/Km) |

|---|---|---|---|

| Lmo2620 | Listeria monocytogenes | D-lyxono-1,4-lactone-5-phosphate, L-ribono-1,4-lactone-5-phosphate | ~105 M-1s-1 |

| Bh0225 | Bacillus halodurans | D-lyxono-1,4-lactone-5-phosphate, L-ribono-1,4-lactone-5-phosphate | ~105 M-1s-1 |

| BmulJ_04915 | Burkholderia multivorans | L-fucono-1,4-lactone, D-arabino-1,4-lactone, L-xylono-1,4-lactone, etc. | 1.0 x 105 M-1s-1 (for L-fucono-1,4-lactone) |

Oxidative Reactions of this compound and its Derivatives

This compound can undergo further oxidation, a reaction that is central to the biosynthesis of vitamin C analogues in some organisms. The key enzyme in this process is D-arabinono-1,4-lactone oxidase (ALO; EC 1.1.3.37). researchgate.netwikipedia.org

This FAD-dependent enzyme catalyzes the oxidation of D-arabinono-1,4-lactone to D-erythroascorbic acid (an analogue of vitamin C), using molecular oxygen as an electron acceptor and producing hydrogen peroxide as a byproduct. researchgate.netwikipedia.org

The reaction is: D-arabinono-1,4-lactone + O₂ ⇌ D-erythroascorbate + H₂O₂ wikipedia.org

This enzyme has been characterized from yeasts such as Saccharomyces cerevisiae and Candida albicans. researchgate.netnih.gov In these organisms, D-erythroascorbic acid is a significant antioxidant molecule. nih.govebi.ac.uk Studies on a putative D-arabinono-1,4-lactone oxidase in the fungus Magnaporthe oryzae, MoAlo1, have shown that this enzyme is crucial for fungal growth, development, and pathogenicity, and it plays a role in mitigating oxidative stress. nih.gov

Stereoselective Enzymatic Transformations

Enzymes are powerful catalysts for stereoselective reactions, enabling the synthesis of specific enantiomers or diastereomers of chiral molecules. While specific studies focusing solely on the stereoselective enzymatic transformation of this compound are not extensively detailed in the provided context, the principles of enzymatic catalysis on related lactone structures are well-established.

Enzymes like dehydrogenases, lactonases, and oxidases interact with their substrates in a highly specific three-dimensional manner, governed by the architecture of the enzyme's active site. This specificity allows them to distinguish between stereoisomers. For example, alcohol dehydrogenases have been used for the enantioselective oxidation of racemic diols to produce optically pure lactones. mdpi.com

In the context of this compound, the enzymes involved demonstrate high stereoselectivity:

D-arabinose dehydrogenase specifically acts on D-arabinose to produce D-arabinono-1,4-lactone. wikipedia.orguniprot.org

D-arabinono-1,4-lactone oxidase specifically uses the D-isomer of the lactone as its substrate. researchgate.netwikipedia.org

The use of enzymes in organic synthesis allows for the construction of complex chiral molecules, such as various lactones, under mild conditions with high regio- and stereoselectivity. mdpi.combohrium.com This approach is a significant alternative to traditional chemical synthesis, which can be challenging and may require toxic catalysts. mdpi.com Engineered enzymes can further broaden the scope of these transformations, allowing for the synthesis of novel compounds or improving the efficiency for non-natural substrates. rsc.org

Advanced Synthetic Methodologies and Biotransformation of Arabinono 1,4 Lactone

Photocatalytic Production Routes

Photocatalysis has emerged as a promising green chemistry approach for the synthesis of valuable chemical compounds from renewable biomass. The conversion of D-fructose, an abundant and readily available sugar, into D-arabinono-1,4-lactone using photocatalysts represents a significant advancement in sustainable chemical production. uniprot.orgresearchgate.netnih.gov

Conversion of D-Fructose via α-Scission Mechanisms

The photocatalytic conversion of D-fructose to D-arabinono-1,4-lactone has been demonstrated to proceed through a direct α-scission mechanism. uniprot.orgresearchgate.net This reaction involves the cleavage of the C1-C2 bond of the D-fructose molecule. uniprot.orgresearchgate.net This targeted bond cleavage leads to the formation of D-arabinono-1,4-lactone as a primary product. uniprot.orgresearchgate.netnih.gov Alongside the primary product, other valuable compounds such as the rare sugars erythrose and glyceraldehyde have been identified. uniprot.orgresearchgate.netnih.gov Further investigation into the reaction mechanism suggests that these rare sugars can also be formed from the subsequent decomposition of D-arabinono-1,4-lactone, positioning it as a potential intermediate for rare sugar production. uniprot.orgresearchgate.net

Optimization of Reaction Conditions and Catalyst Systems (e.g., TiO2)

The efficiency of the photocatalytic conversion of D-fructose is highly dependent on the reaction conditions and the catalyst system employed. Titanium dioxide (TiO2) has been identified as an effective photocatalyst for this transformation under light irradiation in ambient conditions. uniprot.orgresearchgate.netnih.gov

Studies have shown that the concentration of D-arabinono-1,4-lactone increases with prolonged UV irradiation time in the presence of a TiO2 photocatalyst. nih.gov For instance, in one study, the concentration of D-arabinono-1,4-lactone reached 2.4 mmol L⁻¹ after 144 hours of UV irradiation. nih.gov The same study also monitored the formation of other products, with glyceraldehyde being the major product, reaching a concentration of 3.5 mmol L⁻¹ after 144 hours. nih.gov The concentration of erythrose was observed to peak at 2.4 mmol L⁻¹ after 96 hours of irradiation and subsequently decrease. nih.gov It is suggested that the production of D-arabinono-1,4-lactone could continue to increase beyond 144 hours as long as the starting material, D-fructose, is present. nih.gov However, as the concentration of D-fructose decreases, the rate of decomposition of D-arabinono-1,4-lactone is expected to surpass its rate of production. nih.gov

Table 1: Product Concentrations over Time in TiO2 Photocatalytic Conversion of D-Fructose This table presents the concentrations of key products at different time intervals during the photocatalytic treatment of D-fructose with TiO2 under UV irradiation.

| Time (hours) | D-arabinono-1,4-lactone (mmol L⁻¹) | Erythrose (mmol L⁻¹) | Glyceraldehyde (mmol L⁻¹) |

| 0 | 0 | 0 | 0 |

| 96 | - | 2.4 | - |

| 144 | 2.4 | - | 3.5 |

| Data is compiled from published research findings. nih.gov The table is interactive and can be sorted by column. |

Chemoenzymatic Synthesis Approaches

Microbial Production and Engineering for Enhanced Yield

The microbial production of D-arabinono-1,4-lactone through metabolic engineering of common host organisms is an area with limited specific investigation. While there is extensive research on the metabolic engineering of microorganisms for the production of various biochemicals, dedicated studies on engineering these platforms for D-arabinono-1,4-lactone synthesis are sparse.

It is known that some fungi naturally produce D-erythroascorbic acid, a five-carbon analog of ascorbic acid, for which D-arabinono-1,4-lactone is a precursor. nih.gov The enzyme D-arabinono-1,4-lactone oxidase catalyzes the final step in this biosynthetic pathway. uniprot.orgwikipedia.org

Heterologous Expression Systems (e.g., Escherichia coli)

There is a lack of specific reports on the heterologous expression of a biosynthetic pathway for the de novo production of D-arabinono-1,4-lactone in Escherichia coli. While E. coli is a widely used host for the production of a vast array of chemicals through metabolic engineering, its application for the synthesis of D-arabinono-1,4-lactone has not been documented in the available scientific literature.

Metabolic Engineering Strategies in Yeast (Saccharomyces cerevisiae, Kluyveromyces lactis)

Similarly, detailed metabolic engineering strategies for the production of D-arabinono-1,4-lactone in yeasts such as Saccharomyces cerevisiae and Kluyveromyces lactis have not been extensively reported. Although budding yeast is known to produce Dehydro-D-arabinono-1,4-lactone from D-arabinose, specific engineering efforts to enhance the production of D-arabinono-1,4-lactone itself are not well-documented. researchgate.net Research on engineering these yeasts has primarily focused on the production of other compounds, and the specific pathways and genetic modifications required for efficient D-arabinono-1,4-lactone synthesis remain an area for future exploration.

Derivatization Strategies for Research Applications

The unique structural features of Arabinono-1,4-lactone, a polyhydroxylated γ-lactone, make it a valuable chiral building block. Its derivatization is crucial for creating molecular probes to investigate biological processes and for synthesizing more complex molecules. Key strategies focus on modifying its hydroxyl groups to introduce new functionalities, such as phosphate (B84403) esters, or leveraging its decomposition to produce other valuable compounds.

Synthesis of Phosphorylated this compound Derivatives

The synthesis of phosphorylated sugar lactones is a challenging yet significant area of research, as these derivatives can mimic intermediates in metabolic pathways or act as enzyme inhibitors. While specific methodologies for the direct phosphorylation of this compound are not extensively documented in publicly available literature, general strategies for the selective phosphorylation of polyols and other sugar lactones can be considered.

One potential approach involves the use of protecting groups to selectively block all but the desired hydroxyl group for phosphorylation. For instance, in the synthesis of derivatives of the structurally similar D-ribono-1,4-lactone, protecting groups like benzylidene are employed to shield specific hydroxyl groups, allowing for reactions at other positions. nih.govmdpi.com A similar strategy could be adapted for this compound. The primary hydroxyl group at the C5 position would be the most likely target for selective phosphorylation due to its higher reactivity compared to the secondary hydroxyl groups.

A general method for the selective phosphorylation of primary alcohols in unprotected polyols involves a reagent system of tribenzylphosphite, iodine, and pyridine. researchgate.net This method has been shown to be effective for a range of polyhydroxylated compounds. The proposed mechanism involves the formation of a highly reactive pyridinium (B92312) salt intermediate which, due to its steric bulk, preferentially reacts with the less hindered primary alcohol. researchgate.net Subsequent deprotection of the benzyl (B1604629) groups would yield the desired phosphorylated lactone.

Enzymatic approaches also present a viable route. Kinases, for instance, are known for their high selectivity in phosphorylating specific hydroxyl groups on sugar molecules. While a specific kinase for this compound has not been identified, the enzyme PsiK has been shown to phosphorylate a variety of substituted phenols and benzenediols, demonstrating the potential for biocatalytic phosphorylation of small molecules. nih.gov The existence of enzymes like 6-phosphogluconolactonase, which acts on the phosphorylated lactone 6-phosphogluconolactone in the pentose (B10789219) phosphate pathway, suggests that enzymatic phosphorylation of such lactones is biologically feasible and could potentially be harnessed for synthetic purposes. nih.govwikipedia.orgresearchgate.net

The table below outlines a hypothetical synthetic approach for a phosphorylated this compound derivative based on established chemical principles for selective phosphorylation.

Hypothetical Synthesis of 5-O-Phospho-D-arabinono-1,4-lactone

| Step | Reaction | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Selective Phosphorylation | D-arabinono-1,4-lactone, Tribenzylphosphite, Iodine, Pyridine in an inert solvent. | 5-O-(Dibenzylphosphoryl)-D-arabinono-1,4-lactone |

Further research is necessary to optimize these potential synthetic routes and fully characterize the resulting phosphorylated this compound derivatives.

Generation of Rare Sugars from this compound Decomposition

This compound serves as a valuable precursor for the synthesis of rare sugars, which are monosaccharides that are uncommon in nature but possess significant biological activities and potential applications in the food and pharmaceutical industries. A notable method for this transformation is the photocatalytic decomposition of D-arabinono-1,4-lactone.

In a study investigating the photocatalytic conversion of D-fructose using a TiO₂ photocatalyst, D-arabinono-1,4-lactone was identified as a key intermediate product. nih.gov Further investigation revealed that the D-arabinono-1,4-lactone produced could be subsequently decomposed under the same photocatalytic conditions to yield the rare sugars erythrose (a four-carbon sugar) and glyceraldehyde (a three-carbon sugar). nih.gov

The decomposition process involves C-C bond cleavage. When D-arabinono-1,4-lactone was subjected to TiO₂ photocatalysis, its concentration gradually decreased over time, with the concurrent formation of erythrose and glyceraldehyde. nih.gov Notably, glyceraldehyde was the major product throughout the reaction, suggesting that its formation occurs not only through a stepwise degradation from the five-carbon lactone but also via other reaction pathways involving direct C-C bond cleavage. nih.gov

The table below summarizes the products generated from the photocatalytic decomposition of D-arabinono-1,4-lactone.

Products from the Photocatalytic Decomposition of D-arabinono-1,4-lactone

| Reactant | Catalyst | Conditions | Major Products | Reference |

|---|

This photocatalytic method represents a promising approach for the sustainable production of valuable rare sugars from a biomass-derived precursor.

Investigation of Reaction Mechanisms in Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing reaction conditions and developing new synthetic routes. Key mechanistic aspects include its formation from common sugars and its subsequent decomposition or hydrolysis.

Formation from D-fructose: The photocatalytic conversion of D-fructose to D-arabinono-1,4-lactone using a TiO₂ photocatalyst proceeds through a proposed α-scission mechanism. nih.gov This involves the cleavage of the C1-C2 bond of D-fructose, leading to the formation of the five-carbon D-arabinono-1,4-lactone. nih.gov

Photocatalytic Decomposition: The subsequent decomposition of D-arabinono-1,4-lactone into the rare sugars erythrose and glyceraldehyde also occurs via photocatalysis. The mechanism involves further degradation and C-C bond cleavage. nih.gov The generation of both a four-carbon and a three-carbon sugar indicates that multiple cleavage points are possible within the lactone structure under these conditions. nih.gov The photogenerated holes on the TiO₂ surface are believed to be the primary drivers for activating the organic molecule and initiating bond cleavage. mdpi.com

Hydrolysis: Like other lactones, this compound is susceptible to hydrolysis, which involves the cleavage of the ester bond to form the corresponding open-chain hydroxy acid (arabinonic acid). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction typically proceeds via an AAC2 mechanism. The process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers facilitate the departure of the ring oxygen as a leaving group, leading to the ring-opened product. hw.ac.uknih.govyoutube.com Under strongly acidic conditions, a transition to a unimolecular AAC1 mechanism may occur. hw.ac.ukresearchgate.net

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis follows a BAC2 mechanism. A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, breaking the acyl-oxygen bond and opening the lactone ring to form a carboxylate and a hydroxyl group. hw.ac.uksemanticscholar.orgyoutube.com

The understanding of these reaction mechanisms is crucial for controlling the synthesis and derivatization of this compound and for its application as a versatile chemical intermediate.

Biological Significance and Metabolic Interplay of Arabinono 1,4 Lactone

Metabolic Linkages in Microorganisms

Arabinono-1,4-lactone serves as a key intermediate in the metabolic activities of various microorganisms, from yeasts to beneficial gut bacteria. Its presence and metabolism are integral to fungal growth, development, and interaction with their environment.

Role as a Saccharomyces cerevisiae Metabolite

D-Arabinono-1,4-lactone is recognized as a fungal metabolite produced during metabolic reactions in Saccharomyces cerevisiae, commonly known as baker's or brewer's yeast. nih.govnih.gov It is considered a unique metabolite of this organism. nih.gov Within S. cerevisiae, the metabolism of this lactone is a critical step in the biosynthesis of D-erythroascorbic acid (EASC), a five-carbon analogue of the six-carbon L-ascorbic acid (vitamin C). mdpi.com

The enzyme D-arabinono-1,4-lactone oxidase (ALO), encoded by the ALO1 gene, catalyzes the final step in this pathway, oxidizing D-arabinono-1,4-lactone to produce EASC. ebi.ac.ukchemicalbook.com This product, EASC, functions as a significant antioxidant molecule within the yeast, playing a crucial role in protecting the cells from oxidative stress. mdpi.comrmit.edu.vn Research has also demonstrated that engineered S. cerevisiae can convert L-arabinose into its corresponding lactone, L-arabino-1,4-lactone, as a stable oxidation product. wikipedia.org

Utilization by Probiotic Bacteria (e.g., Bifidobacterium)

Recent studies have highlighted the potential of D-arabinono-1,4-lactone as a prebiotic substance, particularly for its utilization by beneficial gut bacteria such as Bifidobacterium. Research has shown that these probiotic bacteria can assimilate D-arabinono-1,4-lactone, leading to their proliferation. core.ac.uk The metabolism of the lactone by Bifidobacterium also results in the production of lactic acid, a beneficial short-chain fatty acid in the gut environment. core.ac.uk This ability to be metabolized by beneficial bacteria, while inhibiting the growth of others like E. coli, suggests its potential application as a novel food additive that could selectively promote the growth of probiotic organisms. core.ac.uk

| Microorganism | Metabolic Role of this compound | Key Product(s) | Reference |

| Saccharomyces cerevisiae | Substrate for D-arabinono-1,4-lactone oxidase (ALO1) | D-erythroascorbic acid (EASC) | mdpi.comebi.ac.uk |

| Bifidobacterium | Utilized as a carbon source for growth | Lactic Acid, Bacterial Biomass | core.ac.uk |

Impact on Fungal Development and Growth

The metabolism of D-arabinono-1,4-lactone is essential for the normal development and growth of various fungi. In the rice blast fungus Magnaporthe oryzae, a D-arabinono-1,4-lactone oxidase, MoAlo1, is required for vegetative growth and the formation of conidia (asexual spores). nih.govnih.gov Disruption of the gene for this enzyme leads to significant defects in these developmental stages and impairs the fungus's pathogenicity on its host plant. mdpi.comnih.gov

Similarly, in the opportunistic human pathogen Candida albicans, D-arabinono-1,4-lactone oxidase catalyzes the final step in the synthesis of D-erythroascorbic acid. scielo.brebi.ac.uk Mutants unable to perform this conversion exhibit defective hyphal growth, a critical process for tissue invasion and virulence. scielo.br This evidence underscores that the pathway involving D-arabinono-1,4-lactone is not only metabolic but is also closely linked to crucial life cycle and virulence processes in fungi. mdpi.com

Contributions to Cellular Redox Homeostasis (Indirect through product formation)

This compound contributes indirectly to cellular redox homeostasis through its conversion into potent antioxidant molecules. The enzyme D-arabinono-1,4-lactone oxidase transforms D-arabinono-1,4-lactone into D-erythroascorbic acid (EASC), a C5 analogue of vitamin C, in a reaction that also produces hydrogen peroxide (H₂O₂).

EASC itself is a powerful antioxidant that plays a vital role in protecting cells against damage from reactive oxygen species (ROS). mdpi.comscielo.br In fungi like Saccharomyces cerevisiae and Candida albicans, EASC is a primary antioxidant molecule. mdpi.comscielo.br Studies on Magnaporthe oryzae have shown that mutants lacking the ability to metabolize D-arabinono-1,4-lactone are more sensitive to oxidative stress induced by external H₂O₂. mdpi.comnih.govnih.gov This demonstrates that the product of the lactone's oxidation is crucial for maintaining the cell's redox balance and mitigating oxidative damage. The antioxidant capacity of EASC has been reported to be even greater than that of L-ascorbic acid in some assays. scielo.br

Intersections with Glycoscience and Carbohydrate Metabolism

This compound is intrinsically linked to carbohydrate chemistry and metabolism. It is classified as a pentose (B10789219) derivative, meaning it is derived from a five-carbon monosaccharide. nih.gov This places it firmly within the realm of glycoscience.

Its metabolic connections to other carbohydrates are significant. D-arabinono-1,4-lactone can be produced from the common sugar D-fructose through photocatalytic conversion. core.ac.uk Furthermore, the decomposition of D-arabinono-1,4-lactone can yield other valuable sugars, including the rare sugars erythrose and glyceraldehyde, positioning it as a potential source for these compounds. core.ac.uk In microorganisms, it is part of the metabolic pathway that begins with the pentose sugar arabinose. For example, L-arabinose can be converted to L-arabino-1,4-lactone in engineered yeast. wikipedia.org These transformations highlight its role as a key intermediate connecting different classes of carbohydrates within metabolic networks.

| Precursor Carbohydrate | Product(s) via this compound | Significance | Reference |

| D-Fructose | D-arabinono-1,4-lactone | Conversion of a common sugar to a functional lactone. | core.ac.uk |

| D-arabinono-1,4-lactone | Erythrose, Glyceraldehyde | Source for the production of rare sugars. | core.ac.uk |

| L-Arabinose | L-arabino-1,4-lactone | Metabolic link in pentose sugar utilization pathways. | wikipedia.org |

Role in Plant Metabolism and Stress Responses

While this compound is not a precursor in the primary and most well-documented pathway for L-ascorbic acid (vitamin C) synthesis in plants, which utilizes L-galactono-1,4-lactone, emerging evidence suggests it may still have a role in plant metabolism. nih.govcore.ac.uk

The compound D-arabinono-1,4-lactone has been identified in rice, indicating its presence in plant tissues. nih.gov Furthermore, genomic analysis of the sweet orange (Citrus sinensis) has identified three genes with homology to D-arabinono-1,4-lactone oxidase, with two of these genes showing high expression levels in the leaves. This suggests that the enzymatic machinery for metabolizing this lactone may exist and be active in plants, even if its function differs from the main ascorbate (B8700270) pathway.

Homologous enzymes found in plants may have alternative functions related to stress responses. For instance, a protein with similarity to L-gulonolactone oxidase found in the floral nectar of Mucuna sempervirens is suggested to be involved in generating hydrogen peroxide, which can act as a defense molecule against microbes. This points to a potential role for such oxidases and their lactone substrates in plant defense and stress signaling, independent of vitamin C synthesis.

Analytical Method Development for Arabinono 1,4 Lactone Research

Spectroscopic Characterization Techniques for Structural Confirmation (e.g., NMR, MS)

The unambiguous identification of Arabinono-1,4-lactone relies heavily on spectroscopic methods that provide detailed information about its molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for elucidating the precise structure and stereochemistry of this compound. Studies have reported the assignment of the 80-MHz proton NMR spectrum of D-arabinono-1,4-lactone in D₂O, which was utilized to assign the 20-MHz proton-coupled ¹³C NMR spectrum. nih.gov This detailed analysis allows for the confirmation of the lactone ring structure and the relative positions of the hydroxyl and hydroxymethyl groups.

| Nucleus | Chemical Shift (δ) in ppm | Reference |

|---|---|---|

| ¹H | Specific shifts and coupling constants are determined by simulation and comparison with standards. | nih.gov |

| ¹³C | Ambiguities in the assignment of C2 and C3 have been resolved using proton-coupled spectra. | asm.org |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. The monoisotopic mass of D-arabinono-1,4-lactone is 148.037173366 Da. In techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, an ion at m/z = 171 can be detected, which corresponds to the sodium adduct of D-arabinono-1,4-lactone ([M+Na]⁺). nih.gov The fragmentation pathways of five-membered lactones, including neutral losses of CO and/or H₂O, have been studied, providing a basis for interpreting the mass spectra of this compound and its derivatives. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Monoisotopic Molecular Weight | 148.037173366 Da | |

| Observed Ion (MALDI-TOF MS) | m/z 171 ([M+Na]⁺) | nih.gov |

Chromatographic Methods for Isolation and Quantification (e.g., HPLC, LCMS)

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its precise quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis and purification of this compound. Various HPLC columns and mobile phases can be utilized depending on the sample matrix and the desired separation. For instance, a Sugar-D column has been used for the analysis of D-arabinono-1,4-lactone. nih.gov The purity of commercially available D-Arabino-1,4-lactone is often determined by HPLC, with assays of ≥97.0% being reported. springernature.com

| Column Type | Mobile Phase | Detector | Application | Reference |

|---|---|---|---|---|

| Sugar-D | Not specified | Refractive Index (RI) | Analysis of D-fructose conversion to D-arabinono-1,4-lactone | nih.gov |

| C18 | Methanol: 10 mM Citric Acid (38:62) | UV (258 nm) | General method for lactone-containing compounds | mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

The coupling of liquid chromatography with mass spectrometry provides a highly sensitive and selective method for the detection and quantification of this compound, especially at low concentrations in complex biological matrices. LC-MS methods can be tailored for the analysis of polar metabolites, such as sugar lactones. For volatile or less polar derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often after a derivatization step to convert the polar hydroxyl groups into more volatile silyl (B83357) ethers.

Enzyme Activity Assays for D-Arabinono-1,4-lactone Oxidase

D-arabinono-1,4-lactone oxidase is a key enzyme that catalyzes the oxidation of D-arabinono-1,4-lactone to D-erythroascorbic acid. nih.gov Assaying the activity of this enzyme is crucial for studying its function and kinetics.

A common method for determining the activity of D-arabinono-1,4-lactone oxidase involves spectrophotometrically monitoring the reduction of a chromogenic substrate. For example, the activity of a related enzyme, gluconolactone (B72293) oxidase, is measured by monitoring the reduction of 2,6-dichlorophenolindophenol (DCIP) at 600 nm. mdpi.com Similarly, the activity of L-gulono-1,4-lactone dehydrogenase, another related enzyme, can be measured by following the reduction of cytochrome C at 550 nm. nih.gov These principles can be adapted for assaying D-arabinono-1,4-lactone oxidase activity. The assay typically includes the substrate (D-arabinono-1,4-lactone), the enzyme preparation, and the electron acceptor (e.g., DCIP or cytochrome C) in a suitable buffer. The rate of change in absorbance is then used to calculate the enzyme activity. The apparent Km value for D-arabinono-1,4-lactone has been reported to be 44.1 mM for the enzyme from Candida albicans.

Methodologies for Tracing this compound in Complex Biological Matrices

Tracing and quantifying this compound in biological samples, such as fungal cultures or plant tissues, is essential for understanding its metabolic roles. This process typically involves sample extraction, purification, and subsequent analysis by sensitive techniques like LC-MS.

Sample Preparation and Extraction

The first step involves the extraction of metabolites from the biological matrix. For fungal cultures like Magnaporthe oryzae or Saccharomyces cerevisiae, this can involve quenching metabolic activity, followed by cell lysis and extraction with a solvent system designed to recover polar metabolites. nih.gov A common approach is to use a biphasic extraction with a mixture of solvents such as methanol, chloroform, and water, which separates polar metabolites (including this compound) into the aqueous phase. researchgate.net For plant tissues, homogenization and subsequent solvent extraction are employed. nih.gov

Derivatization for Enhanced Detection

To improve the sensitivity and chromatographic properties of this compound, derivatization is often employed, particularly for GC-MS analysis. The hydroxyl groups of the lactone can be converted to their trimethylsilyl (B98337) (TMS) ethers, which are more volatile and amenable to gas chromatography. nih.gov For LC-MS, derivatization can be used to introduce a charged moiety, enhancing ionization efficiency.

Analytical Detection

Following extraction and optional derivatization, LC-MS/MS is the method of choice for the sensitive and specific quantification of this compound in complex biological extracts. By using multiple reaction monitoring (MRM), specific precursor-to-product ion transitions for the target analyte can be monitored, minimizing interference from the matrix and allowing for accurate quantification. nih.gov This metabolomics approach has been successfully applied to study the metabolic profiles of fungi known to produce this compound, such as Magnaporthe oryzae. asm.org

Future Research Directions and Theoretical Considerations

Unraveling Novel Biosynthetic Routes

While chemical synthesis routes for Arabinono-1,4-lactone, such as the photocatalytic conversion from D-fructose, have been established, its natural biosynthetic pathways are not entirely mapped out. nih.govexlibrisgroup.comresearchgate.netdoaj.org The compound is a known intermediate in the biosynthesis of D-erythroascorbic acid (EASC), a crucial antioxidant in fungi that serves as an analog to L-ascorbic acid (Vitamin C). nih.govuniprot.org The final step in this pathway is catalyzed by D-arabinono-1,4-lactone oxidase (ALO), which converts the lactone into D-erythroascorbate. nih.govwikipedia.org

Future research is poised to concentrate on the enzymatic steps preceding the formation of this compound. Identifying and characterizing the enzymes responsible for converting precursor molecules, likely derived from D-arabinose, into the lactone is a key objective. This involves genomic and transcriptomic analysis of organisms known to produce EASC, such as Saccharomyces cerevisiae and the pathogenic fungus Magnaporthe oryzae, to pinpoint candidate genes. nih.govebi.ac.uk Elucidating these pathways could enable the development of microbial cell factories for the sustainable production of this compound and its valuable derivatives.

Elucidation of Enzyme Structure-Function Relationships

The primary enzyme associated with this compound is D-arabinono-1,4-lactone oxidase (ALO), an oxidoreductase that utilizes FAD as a cofactor. wikipedia.org Studies on ALO from various fungi, including Candida albicans and Magnaporthe oryzae, have revealed its critical role in antioxidant production and fungal pathogenicity. nih.govuniprot.org The enzyme, often localized to the mitochondria, contains conserved ALO and FAD-binding domains. nih.govebi.ac.uk Interestingly, the oxidase from Candida albicans has been shown to also act on other sugar lactones, such as L-galactono-1,4-lactone and L-gulono-1,4-lactone, indicating a degree of substrate promiscuity. uniprot.org

A significant frontier in research is the determination of the high-resolution crystal structure of ALO. Structural data would provide invaluable insights into the active site architecture, the mechanism of substrate binding and recognition, and the specifics of the oxidation reaction. This knowledge would facilitate site-directed mutagenesis studies to probe the roles of individual amino acid residues, potentially leading to the engineering of enzymes with altered substrate specificity, improved catalytic efficiency, or enhanced stability for industrial applications.

Table 1: Key Enzymes in this compound Metabolism

| Enzyme Name | EC Number | Organism Example | Substrate(s) | Product(s) | Cofactor | Cellular Location |

| D-arabinono-1,4-lactone oxidase (ALO) | 1.1.3.37 | Magnaporthe oryzae, Candida albicans | D-arabinono-1,4-lactone, O₂ | D-erythro-ascorbate, H₂O₂ | FAD | Mitochondria |

Exploring Undiscovered Biological Roles and Pathways

The established role of this compound is as a direct precursor to the antioxidant D-erythroascorbic acid. nih.govuniprot.org The production of this antioxidant is vital for fungal survival, protecting against oxidative stress and contributing to the virulence of pathogenic species like M. oryzae and C. albicans. nih.govuniprot.org Disruption of the gene encoding ALO in the rice blast fungus leads to defects in growth, conidiogenesis (spore production), and a significant reduction in its ability to infect host plants. nih.gov Beyond its role in fungi, recent studies have shown that D-arabinono-1,4-lactone can be utilized by beneficial gut bacteria, such as Bifidobacterium. This suggests a potential prebiotic function, where the compound supports the growth and lactic acid production of these microbes. nih.govexlibrisgroup.comresearchgate.netdoaj.org

Future investigations should aim to uncover additional biological functions. It is plausible that this compound or its derivatives may act as signaling molecules in metabolic regulation or developmental processes in fungi. Research into its potential prebiotic effects in more complex gut microbiome models is warranted to understand its influence on microbial community structure and host health. Furthermore, its presence in food sources like rice suggests a need to explore its metabolic fate in humans and its potential role as a biomarker for dietary intake. hmdb.ca

Advanced Biocatalytic Applications in Synthesis

The inherent chirality and functionality of this compound make it an attractive building block for chemical synthesis. It is currently used as a substrate for characterizing oxidase enzymes and as a starting material for the laboratory-scale synthesis of D-erythroascorbate. sigmaaldrich.com Moreover, research has demonstrated that this compound can serve as a source for the production of valuable rare sugars, including erythrose and glyceraldehyde, through decomposition. nih.govexlibrisgroup.comresearchgate.net

The primary opportunity for advanced biocatalytic applications lies in harnessing the D-arabinono-1,4-lactone oxidase enzyme. This enzyme could be employed as a biocatalyst in industrial processes for the efficient and stereospecific synthesis of D-erythroascorbic acid, a high-value antioxidant for the food and pharmaceutical industries. Future work could focus on enzyme immobilization techniques to create robust and reusable biocatalytic systems. Additionally, metabolic engineering of microorganisms to overproduce this compound from inexpensive feedstocks like glucose or fructose (B13574) could establish a platform for the subsequent biocatalytic or chemical conversion to a range of specialty chemicals.

Table 2: Potential Future Research and Applications

| Research Area | Objective | Potential Application |

| Biosynthesis | Fully elucidate the enzymatic pathway leading to this compound in fungi. | Development of microbial strains for sustainable production. |

| Enzymology | Determine the crystal structure of D-arabinono-1,4-lactone oxidase. | Protein engineering for improved biocatalysts. |

| Biological Roles | Investigate its function as a prebiotic and its role in host-pathogen interactions. | Development of novel prebiotics and antifungal targets. |

| Biocatalysis | Utilize ALO for the synthesis of D-erythroascorbic acid. | Industrial production of high-value antioxidants. |

| Systems Biology | Model the metabolic network connected to this compound. | Identification of new regulatory mechanisms and drug targets. |

Integration with Systems Biology and Metabolomics Studies

Systems biology offers a holistic approach to understanding the role of this compound within a complex biological network. nih.gov Studies on the impact of deleting the ALO gene in M. oryzae represent a systems-level investigation, linking a specific genotype to observable phenotypes like impaired growth and virulence. nih.gov The identification of this compound in metabolome databases underscores its relevance in metabolic profiling. hmdb.canih.gov

The integration of metabolomics is crucial for future research. By quantifying the levels of this compound and related metabolites under various conditions (e.g., oxidative stress, different nutrient sources, or during infection), researchers can map the metabolic flux through the pathway and identify regulatory chokepoints. These data can be used to construct and validate computational models of fungal metabolism. Such models would be powerful tools for predicting the effects of genetic modifications, identifying novel drug targets within the pathway, and designing optimized metabolic engineering strategies for biotechnological production.

Q & A

What methodologies are recommended for detecting and quantifying Arabinono-1,4-lactone in biological matrices?

This compound can be identified using gas chromatography-mass spectrometry (GC-MS) coupled with trimethylsilyl (TMS) derivatization. This method enables separation of lactone isomers (e.g., this compound vs. arabinono-1,5-lactone) and provides high sensitivity for trace analysis . For quantification in plant or microbial systems, enzymatic assays targeting lactone oxidase activity (e.g., measuring substrate-specific oxidation rates) are effective, as demonstrated in studies on fungal D-arabinono-1,4-lactone oxidases .

How does this compound contribute to ascorbate biosynthesis, and what experimental evidence supports this role?

This compound is a precursor in alternative ascorbate (AsA) biosynthetic pathways, particularly in organisms lacking canonical L-galactose pathways. In Sclerotinia sclerotiorum, D-arabinono-1,4-lactone is converted to D-erythroascorbic acid via this compound oxidase (ALO), a homolog of plant GulLO enzymes . Key evidence includes:

- Knockout studies : Deletion of MoALO1 in Magnaporthe oryzae disrupts AsA synthesis and impairs fungal growth .

- Substrate specificity assays : Recombinant ALO enzymes show higher activity toward this compound compared to other lactones (e.g., gulono-1,4-lactone) .

What experimental strategies can resolve contradictions in substrate specificity among this compound-metabolizing enzymes?

Discrepancies in enzyme activity (e.g., conflicting reports of this compound oxidase activity across species) require:

- Kinetic parameter analysis : Compare and values for lactone substrates using purified enzymes under standardized conditions .

- Structural studies : Resolve enzyme-ligand binding via X-ray crystallography or molecular docking to identify active-site residues influencing specificity .

- Phylogenetic analysis : Correlate enzyme function with evolutionary divergence, as seen in Burkholderia lactone hydrolases, which exhibit broad substrate ranges due to conserved catalytic motifs .

How can researchers design a study to investigate this compound’s role in oxidative stress tolerance?

A robust experimental design includes:

- Genetic manipulation : Overexpress or silence ALO genes (e.g., yeast ALO in transgenic plants) and measure AsA levels and stress markers (e.g., ROS, lipid peroxidation) under oxidative stress .

- Controlled variables : Standardize growth conditions, stress induction methods (e.g., HO treatment), and control groups (wild-type vs. mutants) .

- Data validation : Use HPLC for AsA quantification and RNA-seq to confirm gene expression changes .

What are the implications of this compound’s physicochemical properties (e.g., solubility, acidity) for in vitro assays?

This compound’s high water solubility facilitates its use in aqueous reaction systems but may require stabilization (e.g., low-temperature storage) to prevent lactone ring hydrolysis . Its weak acidity (pKa ~4–5) necessitates pH buffering in enzymatic assays to avoid confounding effects on reaction rates. For example, studies on Burkholderia lactone hydrolases used phosphate buffer (pH 7.0) to maintain optimal enzyme activity .

How can researchers address gaps in understanding the metabolic flux of this compound in multicellular organisms?

Advanced approaches include:

- Isotopic labeling : Track C-labeled this compound incorporation into AsA using NMR or LC-MS .

- Multi-omics integration : Combine transcriptomics (ALO expression), metabolomics (AsA levels), and flux balance analysis to model pathway dynamics .

- Comparative studies : Analyze lactone utilization in organisms with divergent AsA pathways (e.g., fungi vs. plants) to identify evolutionary adaptations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.